N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14) |
InChI Key |
OIRCNIURNGEDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of Pyrazole Moieties
The stepwise approach constructs each pyrazole ring independently before coupling them. A representative pathway involves:
-
Synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde : Achieved via condensation of ethyl hydrazine with β-ketoaldehydes under acidic conditions (e.g., HCl/EtOH at 60°C for 12 h).
-
Reductive amination : The aldehyde intermediate reacts with 1,5-dimethyl-1H-pyrazol-3-amine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C.
Key advantages :
-
Enables precise control over substitution patterns.
-
Minimizes side reactions compared to single-step methods.
Limitations :
-
Multi-step process reduces overall yield (typically 45–55%).
-
Requires isolation of intermediates, increasing production time.
Direct Alkylation of Pre-formed Pyrazole Derivatives
This method alkylates a pre-synthesized pyrazole amine with a functionalized pyrazole electrophile. A common protocol includes:
-
Preparation of 3-(chloromethyl)-1-ethyl-1H-pyrazole : Synthesized by treating 1-ethyl-1H-pyrazole-3-methanol with thionyl chloride (SOCl₂) in dichloromethane.
-
Nucleophilic substitution : Reacting the chloromethyl derivative with 1,5-dimethyl-1H-pyrazol-3-amine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 8 h.
Reaction conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Reaction Time | 8 h |
Yield : 68–72% after purification.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states through dipole interactions.
-
Elevated temperatures (70–90°C) improve kinetics but risk decomposition above 100°C.
Comparative solvent study :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72 | 98 |
| DMSO | 65 | 95 |
| THF | 58 | 91 |
Catalytic Systems
While base-mediated alkylation is standard, palladium-catalyzed coupling offers an alternative for sterically hindered substrates:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Conditions : Toluene, 110°C, 24 h
Purification and Characterization
Chromatographic Techniques
-
Silica gel chromatography (ethyl acetate/hexane, 1:3 → 3:1 gradient) removes unreacted starting materials and regioisomers.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for pharmaceutical-grade material.
Purification outcomes :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica chromatography | 95–98 | 85–90 |
| Recrystallization | 99 | 70–75 |
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.09 (s, 3H, NCH₃), 4.88 (s, 2H, NCH₂), 5.81 (s, 1H, pyrazole-H).
-
HRMS : m/z calculated for C₁₂H₁₉N₅ [M+H]⁺: 255.75; found: 255.72.
Industrial-Scale Production
Continuous Flow Reactors
-
Advantages : Enhanced heat/mass transfer, reduced reaction time (2–4 h vs. 8 h batch), and improved safety profile.
-
Typical setup :
-
Reactor volume: 50 L
-
Flow rate: 10 L/h
-
Temperature: 85°C
-
Yield: 78% with 98% purity.
-
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrazole N-oxides, while substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
Antioxidant Properties
Recent studies have demonstrated that compounds containing pyrazole rings exhibit strong antioxidant activities. For example, derivatives of pyrazole have been shown to effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and other radical scavenging methods have indicated that pyrazole derivatives can outperform traditional antioxidants like ascorbic acid in certain contexts .
Anti-Cancer Activity
Pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Compounds similar to N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine have shown promise in inducing apoptosis in colorectal cancer cells and other malignancies. Studies indicate that these compounds can trigger apoptotic pathways, making them potential candidates for anticancer drug development .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, pyrazole derivatives have demonstrated inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory responses and cancer progression. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions such as arthritis and cancer .
Case Study 1: Antioxidant Activity
A study synthesized several pyrazole derivatives and tested their antioxidant capabilities using DPPH assays. Among these, compounds with structural similarities to this compound exhibited IC50 values lower than those of ascorbic acid, indicating superior radical scavenging activity .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study focusing on the cytotoxic effects of pyrazole derivatives on RKO colorectal carcinoma cells, several compounds were found to induce apoptosis significantly. The most potent compounds were identified as those with specific substitutions on the pyrazole ring, suggesting a structure–activity relationship that could guide future drug design efforts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Rings
a) Alkyl Chain Modifications
- The cyclopropanolamine moiety introduces a strained ring system, altering hydrogen-bonding interactions compared to the dimethylamine group in the target compound .
- N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine (CAS 1856044-63-7):
The 2,2-difluoroethyl group enhances metabolic stability and electron-withdrawing effects, which may influence binding affinity in biological targets .
b) Heterocyclic Additions
- This modification is relevant in kinase inhibitor design .
c) Functional Group Derivatives
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine | C₁₂H₁₉N₅ | ~233.32 g/mol | Ethyl (N1), methyl (N1, C5) |
| N-[(1-Propyl-1H-pyrazol-4-yl)methyl]cyclopropanolamine (CAS 1018125-35-3) | C₁₁H₁₅F₃N₄ | 260.26 g/mol | Propyl (N1), cyclopropanolamine |
| 1-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS 1006320-25-7) | C₆H₁₁N₃ | 125.17 g/mol | Ethyl (N1), methyl (C5) |
| N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-... (CAS 1856044-63-7) | C₁₃H₁₆F₂N₅ | 292.30 g/mol | Difluoroethyl (N1), methyl (C5) |
Key Trends :
- Increasing alkyl chain length (ethyl → propyl) elevates molecular weight and lipophilicity.
- Fluorinated derivatives (e.g., difluoroethyl) exhibit higher metabolic stability and altered electronic profiles .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available research findings on this compound's biological effects, particularly its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 212.27 g/mol. The compound features two pyrazole rings which are significant in conferring its biological activities.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that derivatives of pyrazole can significantly inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to have IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N/A | MDA-MB-231 | 2.43 - 7.84 |
| N/A | HepG2 | 4.98 - 14.65 |
- Mechanism of Action : The anticancer activity is attributed to various mechanisms including apoptosis induction and inhibition of microtubule assembly . Studies indicate that certain pyrazole derivatives can enhance caspase activity, leading to programmed cell death in cancer cells.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory effects:
- COX Inhibition : Some studies have reported that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, specific derivatives have shown selectivity for COX-2 over COX-1, suggesting potential for reduced side effects compared to traditional NSAIDs .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored as well:
- Bacterial Inhibition : Certain compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, one study found that specific pyrazole derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .
Case Studies and Research Findings
Several case studies underscore the biological potential of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against multiple cancer types .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of substituted pyrazoles. The results indicated significant inhibition of inflammatory markers in vitro, supporting their use as therapeutic agents in inflammatory diseases .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of pyrazole derivatives demonstrated effectiveness against common pathogens, highlighting their potential in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine?
- Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. For example, reacting 1-ethyl-1H-pyrazol-3-ylmethanol with 1,5-dimethyl-1H-pyrazol-3-amine under Mitsunobu conditions (e.g., DIAD, PPh₃) can yield the target compound. Alternative routes may use reductive amination with aldehydes or coupling agents like EDC/HOBt. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and characterization by / NMR and LC-MS are critical for validation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (to confirm substitution patterns and amine protons), NMR (to verify methyl and ethyl groups), and IR (to identify N-H stretching).
- Chromatography : HPLC or LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 59.4%, H: 7.7%, N: 25.2%) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distributions, focusing on the amine and pyrazole nitrogen lone pairs.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) or metal ions .
Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to handle twinning or disordered regions.
- Hydrogen Bonding Analysis : Apply graph-set notation (Etter’s rules) to identify recurrent motifs (e.g., R₂²(8) rings) and validate packing interactions .
- Cross-validate with spectroscopic data to resolve ambiguities in bond lengths/angles .
Q. How to design derivatives for enhanced enzyme inhibition?
- Methodological Answer :
- Functionalization : Introduce sulfonamide groups (via reaction with sulfonyl chlorides) or trifluoromethyl moieties (using Togni’s reagent) to modulate lipophilicity and binding affinity.
- SAR Studies : Compare inhibitory activity (IC₅₀) against analogs (e.g., 1,5-dimethylpyrazol-3-sulfonamide derivatives) using enzymatic assays (e.g., fluorescence-based kinase assays) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
